2-(2-methylbenzimidazol-1-yl)-N-(oxan-3-ylmethyl)acetamide
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Overview
Description
2-(2-methylbenzimidazol-1-yl)-N-(oxan-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylbenzimidazol-1-yl)-N-(oxan-3-ylmethyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the reaction of the alkylated benzimidazole with oxan-3-ylmethylamine and acetic anhydride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylbenzimidazol-1-yl)-N-(oxan-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methylbenzimidazol-1-yl)-N-(oxan-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylbenzimidazol-1-yl)acetamide: Lacks the oxan-3-ylmethyl group.
N-(oxan-3-ylmethyl)acetamide: Lacks the benzimidazole core.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
2-(2-methylbenzimidazol-1-yl)-N-(oxan-3-ylmethyl)acetamide is unique due to the presence of both the benzimidazole core and the oxan-3-ylmethyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-N-(oxan-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-18-14-6-2-3-7-15(14)19(12)10-16(20)17-9-13-5-4-8-21-11-13/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRVLOBBAXVDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NCC3CCCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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